2-Bromo-3',4'-dimethylbenzophenone
Overview
Description
2-Bromo-3’,4’-dimethylbenzophenone is a chemical compound with the molecular formula C15H13BrO. It is characterized by a benzophenone core with bromo and methyl substituents. This compound is often used as an intermediate in various chemical reactions and has applications in organic synthesis and photophysical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’,4’-dimethylbenzophenone typically involves the bromination of 3’,4’-dimethylbenzophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-3’,4’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’,4’-dimethylbenzophenone undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzophenones.
Oxidation: Formation of benzoic acids or ketones.
Reduction: Formation of benzyl alcohols.
Scientific Research Applications
2-Bromo-3’,4’-dimethylbenzophenone is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Photophysical Studies: Used in the study of photophysical processes due to its ability to absorb and emit light.
Material Science: Employed in the development of new materials with specific optical properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-3’,4’-dimethylbenzophenone involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and other interactions. These interactions can influence the reactivity and stability of the compound in different chemical environments. The pathways involved include nucleophilic attack on the carbonyl carbon and electrophilic substitution at the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’,5’-dimethylbenzophenone
- 2-Bromo-2’,3’-dimethylbenzophenone
- 2-Bromo-3’,5’-dimethylbenzophenone
Uniqueness
2-Bromo-3’,4’-dimethylbenzophenone is unique due to the specific positioning of the bromo and methyl groups on the benzophenone core. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different photophysical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-bromophenyl)-(3,4-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLORJBYDDDEKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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